molecular formula C15H18N2O4S B3038900 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927983-29-7

2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3038900
CAS RN: 927983-29-7
M. Wt: 322.4 g/mol
InChI Key: IROUIXLUDVUIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid (DMPEATC) is an important synthetic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water, alcohol, and ether. DMPEATC has been used in a variety of research applications, including its use in the synthesis of other compounds, as a reagent in organic synthesis, and as a chromogenic substrate in enzyme assays. In addition to its use as a research tool, DMPEATC has also been studied for its potential therapeutic applications.

Scientific Research Applications

2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid has a variety of scientific research applications. It has been used in the synthesis of other compounds, as a reagent in organic synthesis, and as a chromogenic substrate in enzyme assays. In addition, it has been used as a fluorescent probe for the detection of metal ions and as an inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In addition, it has been shown to bind to metal ions, which may be responsible for its inhibitory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid are not fully understood. However, it has been shown to inhibit several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In addition, it has been shown to bind to metal ions, which may be responsible for its inhibitory activity.

Advantages and Limitations for Lab Experiments

The use of 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is soluble in a variety of solvents, making it an ideal reagent for organic synthesis. In addition, it is a chromogenic substrate, making it useful for enzyme assays. Furthermore, it has been used as a fluorescent probe for the detection of metal ions.
However, there are several limitations to the use of 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound and can easily decompose when exposed to light or heat. In addition, it has a low solubility in water, making it difficult to work with in aqueous solutions.

Future Directions

In the future, there are a number of potential directions for research involving 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid. It could be used as a tool to better understand the mechanisms of action of enzymes, as well as to develop new drugs or therapies targeting specific enzymes. In addition, its use as a fluorescent probe could be explored further, as it could be used to detect the presence of metal ions in biological samples. Finally, its potential therapeutic applications could be investigated further, as it has already been shown to inhibit several enzymes.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-9-13(14(18)19)22-15(17-9)16-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROUIXLUDVUIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146094
Record name 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

927983-29-7
Record name 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927983-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.